1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a sulfonyl group attached to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with chlorosulfonic acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction using a chlorophenyl halide.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-[4-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine and pyrrolidinone rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-CHLORO-4-[(4-{4-[(4-CHLOROPHENYL)SULFONYL]PHENOXY}PHENYL)SULFONYL]BENZENE
- 1-[(4-CHLOROPHENYL)PHENYLMETHYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE
Uniqueness
1-[4-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to the combination of its structural features, including the presence of both piperazine and pyrrolidinone rings, which contribute to its distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H22ClN3O5S2 |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H22ClN3O5S2/c21-16-3-7-18(8-4-16)30(26,27)22-12-14-23(15-13-22)31(28,29)19-9-5-17(6-10-19)24-11-1-2-20(24)25/h3-10H,1-2,11-15H2 |
InChI Key |
QMGQGNWEVAEHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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